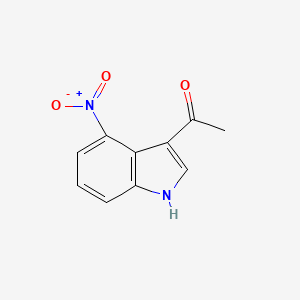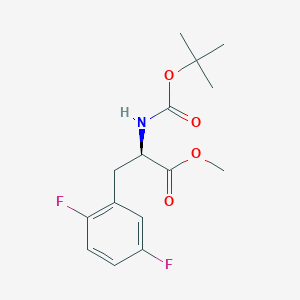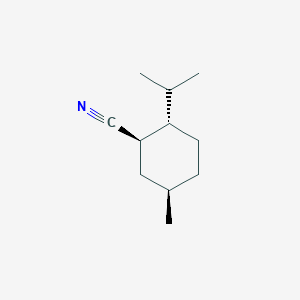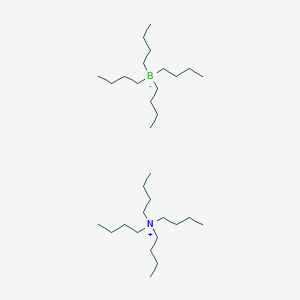
四丁基铵四丁基硼酸盐
描述
Tetrabutylammonium tetrabutylborate is a quaternary ammonium salt with the chemical formula
C32H72BN
. It is known for its role as a cationic surfactant and is widely used in various chemical processes due to its unique properties. This compound appears as a white powder and is highly soluble in polar organic solvents but insoluble in water .科学研究应用
氧钒簇合物的合成
四丁基铵四丁基硼酸盐: 在氧钒簇合物的合成中充当温和的还原剂。 这些簇合物因其磁性和电子特性而受到关注,这些特性在催化和材料科学中具有潜在的应用 .
自由基光聚合
该化合物在三羟甲基丙烷三丙烯酸酯的自由基光聚合过程中充当共引发剂。 它特别适用于具有二嗪结构的染料的存在下,这是在创建具有特定性能的聚合物以用于涂料,粘合剂和光刻胶材料的关键过程 .
抗潮湿太阳能电池
在可再生能源领域,四丁基铵四丁基硼酸盐用于增强钙钛矿太阳能电池的抗潮湿性。 这种应用对于太阳能电池在不同环境条件下的使用寿命和效率至关重要 .
离子溶剂化热力学
该化合物在研究离子溶剂化的热力学方面有着悠久的历史。 了解离子溶剂化对于各种应用至关重要,包括电池技术和了解生物化学相互作用 .
亲脂性盐的制备
四丁基铵: 离子用于制备无机阴离子的亲脂性盐。 这对研究实验室的研究无机化学和开发各种化学过程具有重要意义 .
相转移催化
虽然与四丁基铵四丁基硼酸盐没有直接关系,但其对应物四丁基溴化铵被广泛认为是有效的相转移催化剂。 这表明四丁基铵四丁基硼酸盐在类似催化过程中的潜在应用,这可能是进一步研究的领域 .
作用机制
Target of Action
Tetrabutylammonium tetrabutylborate (TBATB) is a quaternary ammonium compound . It is known to interact with various targets, including the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in biological systems, contributing to the compound’s overall effect.
Mode of Action
It is known to act as amild reducing agent in the synthesis of oxovanadium reduced clusters . It also serves as a co-initiator in the radical photopolymerization of trimethylolpropane triacrylate in the presence of dyes with a diazine structure .
Biochemical Pathways
Its use in the synthesis of oxovanadium reduced clusters suggests it may influence pathways related toredox reactions .
Result of Action
TBATB has been shown to improve the film coverage and reduce the number of pinholes in perovskite solar cells, leading to improved hydrophobicity and significantly higher moisture stability . This results in the cells maintaining their original power conversion efficiency (PCE) after 45 days under ambient conditions without encapsulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TBATB. For instance, in the context of perovskite solar cells, the presence of moisture in the air can lead to fast degradation . The incorporation of tbatb improves the moisture stability of these cells .
生化分析
Cellular Effects
It has been reported that the incorporation of tetrabutylammonium improves the film coverage, reducing the number of pinholes .
Molecular Mechanism
It is known that tetrabutylammonium salts can dissolve in both aqueous and organic solvents, which helps to transport the water-soluble anionic reactants into the organic phase .
Temporal Effects in Laboratory Settings
In terms of temporal effects, Tetrabutylammonium tetrabutylborate has been shown to contribute to significantly higher moisture stability in perovskite films. The cells maintained their original power conversion efficiency after 45 days under ambient conditions without encapsulation .
准备方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrabutylborate can be synthesized through the reaction of tetrabutylammonium hydroxide with tetrabutylborate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(C4H9)4N+OH−+(C4H9)4B−→(C4H9)4N+(C4H9)4B−
Industrial Production Methods: Industrial production of tetrabutylammonium tetrabutylborate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and consistent quality .
Types of Reactions:
Oxidation and Reduction: Tetrabutylammonium tetrabutylborate can act as a mild reducing agent in various chemical reactions.
Substitution Reactions: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions often involve polar solvents and moderate temperatures to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific reactants and conditions used. For example, in reduction reactions, the product might be a reduced metal complex, while substitution reactions could yield various substituted organic compounds .
Chemistry:
Catalysis: Tetrabutylammonium tetrabutylborate is used as a catalyst in organic synthesis, particularly in reactions requiring phase transfer catalysis.
Electrochemistry: It serves as an electrolyte in electrochemical cells and batteries due to its high ionic conductivity.
Biology and Medicine:
Drug Delivery: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Biochemical Research: It is used in studies involving ion solvation and transport mechanisms.
Industry:
Polymerization: It acts as a co-initiator in radical photopolymerization processes, enhancing the efficiency of polymer formation.
Material Science: Used in the preparation of sol-gel materials and other advanced materials.
相似化合物的比较
- Tetrabutylammonium tetrafluoroborate
- Tetrabutylammonium hexafluorophosphate
- Tetrabutylammonium perchlorate
Comparison: Tetrabutylammonium tetrabutylborate is unique due to its specific combination of tetrabutylammonium and tetrabutylborate ions, which confer distinct solubility and reactivity properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
属性
IUPAC Name |
tetrabutylazanium;tetrabutylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGURIOJLNCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456008 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23231-91-6 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tetrabutylammonium tetrabutylborate in conductance studies?
A1: Tetrabutylammonium tetrabutylborate (Bu4NBBu4) serves as a valuable "reference electrolyte" in conductance studies due to its unique property of having equal cationic and anionic conductance. This characteristic allows researchers to accurately determine single-ion conductances in various solvents by measuring the overall conductance of the salt. [, ] For instance, it has been employed to investigate the ionic conductivity of various salts in solvents like propylene carbonate [], 2-methoxyethanol [], and others [].
Q2: Why is tetrabutylammonium tetrabutylborate often chosen as an electrolyte in electrochemical research?
A2: Tetrabutylammonium tetrabutylborate exhibits favorable properties for electrochemical applications. It demonstrates good solubility in aprotic solvents [, , ], allowing for investigations in non-aqueous media. Additionally, its large and symmetrical ionic structure minimizes ion pairing [], contributing to its utility as a supporting electrolyte in various electrochemical techniques.
Q3: How does the structure of tetrabutylammonium tetrabutylborate influence its properties?
A3: The bulky and symmetrical tetrahedral structure of both the tetrabutylammonium cation and tetrabutylborate anion leads to weak interionic interactions []. This weak interaction results in several notable properties, including good solubility in organic solvents [, , , ] and the ability to form single crystals suitable for X-ray diffraction analysis. []
Q4: Have there been challenges in determining the crystal structure of tetrabutylammonium tetrabutylborate?
A4: Yes, determining the crystal structure of tetrabutylammonium tetrabutylborate has presented challenges due to the weak diffraction of its crystals. [] This weakness stems from the salt's low density, a consequence of the large and similarly-structured cation and anion. Researchers have highlighted the importance of high-quality data and careful analysis to avoid misinterpretations when studying such structures. []
Q5: What applications does tetrabutylammonium tetrabutylborate have in analytical chemistry?
A5: Tetrabutylammonium tetrabutylborate is utilized as a derivatizing agent in the analysis of organometallic compounds, particularly organolead species. [, , ] It reacts with these compounds, converting them into forms suitable for separation and detection by techniques like gas chromatography coupled with atomic absorption spectrometry (GC-AAS) or inductively coupled plasma mass spectrometry (GC-ICPMS). [, , ] This application is crucial for environmental monitoring and toxicological studies.
Q6: Can tetrabutylammonium tetrabutylborate be incorporated into solid-contact reference electrodes?
A6: Yes, research has explored incorporating tetrabutylammonium tetrabutylborate into the polyvinyl chloride (PVC) membrane of solid-contact reference electrodes (SCREs). [] The lipophilic nature of the salt enables its integration into the hydrophobic PVC matrix. Studies have investigated both single-salt and double-salt approaches using tetrabutylammonium tetrabutylborate, aiming to optimize the performance and response time of these electrodes in potentiometric measurements. []
Q7: Are there any known photochemical reactions involving tetrabutylammonium tetrabutylborate?
A7: Tetrabutylammonium tetrabutylborate exhibits an outer-sphere charge transfer (OSCT) absorption band in its UV-Vis spectrum. [] Irradiating the ion pair in solvents like dichloromethane with UV light triggers photolysis, demonstrating a potential for photochemical reactivity. [] This photoreactivity could be of interest in areas like photocatalysis or the development of light-sensitive materials.
Q8: How does tetrabutylammonium tetrabutylborate interact with different solvents?
A8: Studies investigating the conductance of tetrabutylammonium tetrabutylborate in various solvents provide insights into its ion-solvent interactions. [, , , ] In solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and propylene carbonate (PC), researchers have found that the tetraalkylammonium ions remain relatively unsolvated due to their large size and non-polar character. [, ] This understanding of solvation behavior is crucial for selecting appropriate solvents for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


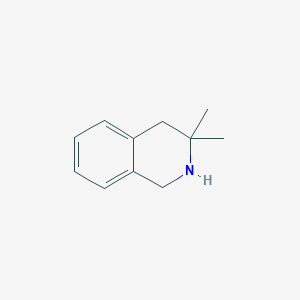
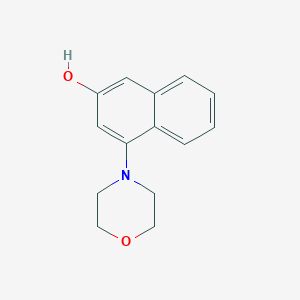
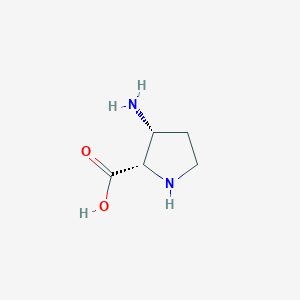
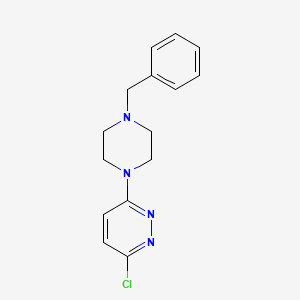
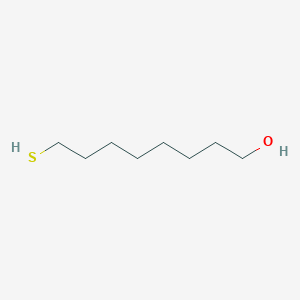
![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)
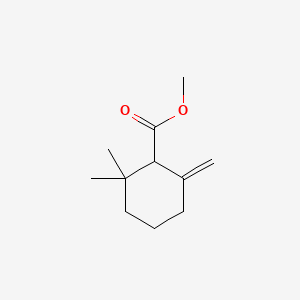
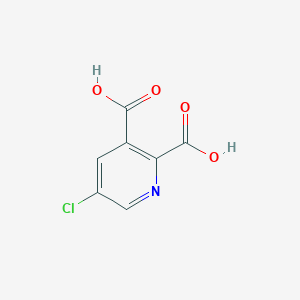
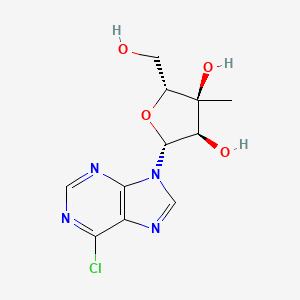
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)
